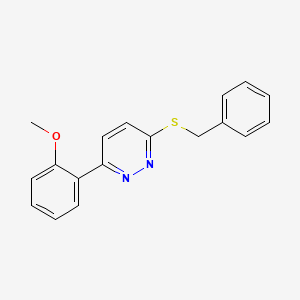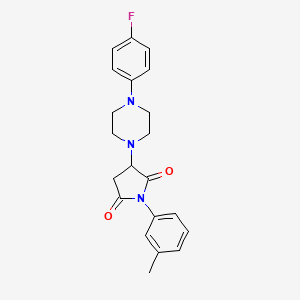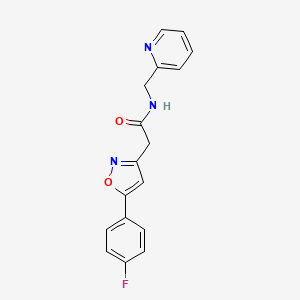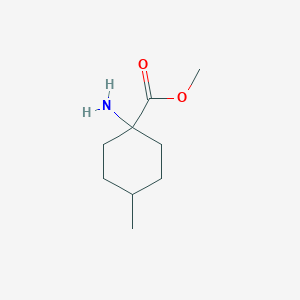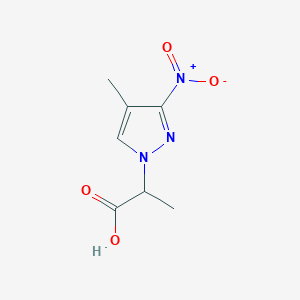![molecular formula C19H15Cl2NO4 B2939275 9-(2,4-二氯苯基)-6,7-二甲氧基-4,9-二氢呋喃[3,4-b]喹啉-1(3H)-酮 CAS No. 900014-92-8](/img/structure/B2939275.png)
9-(2,4-二氯苯基)-6,7-二甲氧基-4,9-二氢呋喃[3,4-b]喹啉-1(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The molecule “9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The molecule also contains a furoquinoline structure, which is a type of organic compound consisting of a fused three-ring system. Furoquinoline and its derivatives have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the specific reagents and conditions used. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a furoquinoline core, with various substituents attached. These include a 2,4-dichlorophenyl group and two methoxy groups. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this molecule would depend on the specific functional groups present and their relative positions. For example, the dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the methoxy groups might be susceptible to demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .科学研究应用
合成和化学类似物
喹啉衍生物的合成,例如高氯酸盐 9,10-二甲氧基-1,2,3,4,12,13-六氢-1-氧代喹诺[1,2-c]喹唑啉和相关化合物,作为有效的抗肿瘤苯并[c]菲啶类生物碱的类似物,证明了探索喹啉结构以用于潜在治疗应用的兴趣 (Phillips & Castle,1980 年)。
对新型喹啉染料的分子结构、光谱表征和分析的研究强调了这些化合物在开发生物探针和传感器中的重要性,因为它们具有有希望的光学特性 (Wazzan、Al-Qurashi 和 Faidallah,2016 年)。
潜在的治疗应用
对 N-苯基-1H-吡唑并[3,4-b]喹啉-4-胺的研究突出了发现一系列化合物作为有效的细胞凋亡诱导剂,展示了喹啉衍生物在癌症治疗中的治疗潜力 (Zhang 等人,2008 年)。
取代吡啶和二氢-6H-喹啉-5-酮类似物与芳基和杂芳基相连的开发证明了正在探索多种合成方法来增强喹啉衍生物的抗分枝杆菌活性 (Kantevari 等人,2011 年)。
化学性质和相互作用
- 对异构喹啉衍生物晶体结构的研究有助于理解它们的分子相互作用,这对于设计具有特定性质和功能的化合物至关重要 (de Souza 等人,2015 年)。
作用机制
安全和危害
未来方向
The future directions for research on this compound would depend on its intended use or biological activity. For example, if it’s a potential drug, future research might focus on optimizing its structure for better activity or lower toxicity, or on developing new synthetic routes for its production .
属性
IUPAC Name |
9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-24-15-6-11-13(7-16(15)25-2)22-14-8-26-19(23)18(14)17(11)10-4-3-9(20)5-12(10)21/h3-7,17,22H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAIPADMYWAORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C3=C(N2)COC3=O)C4=C(C=C(C=C4)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2939192.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-methylphenyl)piperidine-4-carboxylic acid](/img/structure/B2939195.png)
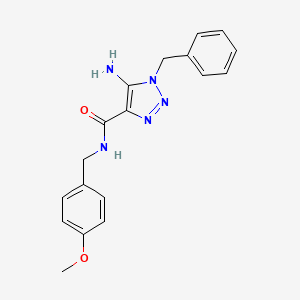
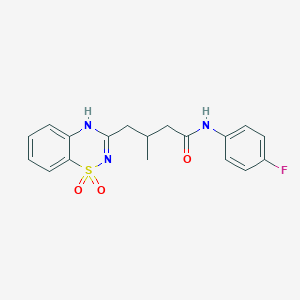
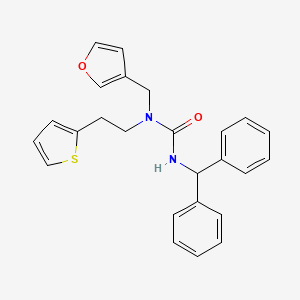
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2939200.png)
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2939202.png)
